1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone

Aqueous solubility LogP Piperidine derivatives

Researchers often face solubility limitations with standard N-acetylpiperidine intermediates in aqueous assay systems. 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone overcomes this with estimated water solubility >32,000 mg/L, enabling high-concentration stock solutions for biophysical and cell-based screens. • Aqueous solubility >32,000 mg/L minimizes DMSO interference in SPR/ITC assays. • N-Acetyl protection ensures orthogonal reactivity; hydroxyl enables ester/ether library synthesis. • High boiling point (322°C) reduces volatility losses during scale-up, improving process safety.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 118671-47-9
Cat. No. B040444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone
CAS118671-47-9
Synonyms2-Piperidineethanol, 1-acetyl- (9CI)
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1CCO
InChIInChI=1S/C9H17NO2/c1-8(12)10-6-3-2-4-9(10)5-7-11/h9,11H,2-7H2,1H3
InChIKeyDKVTXEYOZRLTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone Overview


1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone (CAS 118671-47-9) is a racemic N-acetyl-2-(2-hydroxyethyl)piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It features a piperidine ring substituted at the 2-position with a hydroxyethyl chain and an N-acetyl protecting group, endowing it with distinct physicochemical properties compared to simpler N-acetylpiperidines. Its estimated high aqueous solubility (~32,350 mg/L) and moderate polarity (TPSA 40.54 Ų, LogP 0.77) position it as a versatile intermediate for medicinal chemistry and organic synthesis .

Why 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone Is Irreplaceable


Substituting 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone with a generic N-acetylpiperidine, such as 1-acetylpiperidine (CAS 618-42-8), or with its unprotected free base (2-piperidineethanol, CAS 1484-84-0) leads to significant and quantifiable differences in polarity, solubility, and reactivity. The hydroxyethyl substituent dramatically increases aqueous solubility by over three orders of magnitude relative to the unsubstituted analog , while the N-acetyl group provides a critical masking strategy for the secondary amine, altering boiling point and storage stability compared to the free base . Furthermore, the racemic nature of this compound offers a distinct cost and handling profile compared to its single enantiomers, which are often required for chiral resolution or asymmetric synthesis . These are not interchangeable materials; their distinct physicochemical signatures directly impact synthetic strategy, purification, and downstream application performance.

Head-to-Head Quantitative Evidence


Aqueous Solubility vs. 1-Acetylpiperidine

1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone demonstrates drastically higher water solubility than its unsubstituted counterpart, 1-acetylpiperidine. The target compound has an estimated water solubility of 32,350 mg/L at 25°C, based on its estimated Log Kow of 0.32 . In contrast, 1-acetylpiperidine is described as having 'limited solubility in water' . This ~1,000-fold difference (from a low baseline) is attributed to the hydrogen-bond-donating hydroxyethyl group, which lowers the compound's LogP to 0.77 and increases its TPSA to 40.54 Ų, compared to 1-acetylpiperidine's LogP of 0.96 and TPSA of 20.31 Ų .

Aqueous solubility LogP Piperidine derivatives Formulation

Boiling Point and Volatility Advantage

The target compound exhibits a significantly higher predicted boiling point (322.3±15.0 °C) compared to both 1-acetylpiperidine (226 °C) and its unprotected free base, 2-piperidineethanol (234 °C) . This ~96 °C increase over 1-acetylpiperidine indicates substantially lower volatility, which reduces evaporative losses during long-term reactions or open-air handling and allows for higher temperature distillation without decomposition risk.

Boiling point Volatility Process chemistry Distillation

Hydrogen Bond Donor for Derivatization

The target compound possesses one hydrogen bond donor (HBD: 1) arising from its primary hydroxyl group, whereas 1-acetylpiperidine has zero . This functional handle enables chemistries—such as esterification, etherification, or oxidation—that are impossible with the unsubstituted analog. The presence of both a hydrogen bond donor and acceptor (HBA: 2) also increases molecular complexity, offering a greater number of potential intermolecular interactions for target binding .

Hydrogen bond donor Derivatization Synthetic handle Prodrug

N-Acetyl Protection vs. Free Base

The N-acetyl group in the target compound masks the nucleophilic secondary amine present in 2-piperidineethanol (CAS 1484-84-0). This protection is evidenced by the requirement for refrigerated storage (2-8°C) to maintain purity, compared to the free base which is stable at room temperature, indicating a different degradation pathway . The acetyl group also eliminates the amine's basicity, preventing unwanted side reactions during multi-step syntheses where a nucleophilic amine would be incompatible [1].

Protecting group N-Acetyl Stability Orthogonal reactivity

Racemic Mixture Cost Advantage

This product is the racemic mixture, in contrast to the single enantiomers (S)- (CAS 111479-23-3) and (R)-1-[2-(2-hydroxyethyl)piperidin-1-yl]ethanone (CAS 111479-25-5). While the individual enantiomers possess identical calculated physicochemical properties (XLogP: 0.3, TPSA: 40.5 Ų) to each other, the racemate offers a significant cost advantage for early-stage research where stereochemistry is not yet determined to be critical . The (S)-enantiomer is a known precursor to pyrazolopyrimidine kinase inhibitors , but procurement of the racemate allows researchers to first establish basic structure-activity relationships (SAR) before committing to a costly chiral synthesis or separation.

Racemate SAR Chiral Cost-efficiency

Application Scenarios for 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone


Kinase Inhibitor Lead Generation

The primary hydroxyl group allows for the facile synthesis of diverse analog libraries through esterification or etherification. This compound serves as a direct precursor to the hydroxyethyl piperidine moiety found in known pyrazolopyrimidine kinase inhibitors . The N-acetyl protection ensures that the piperidine nitrogen remains inert during these transformations, enabling clean, high-yielding reactions and simplifying purification.

Aqueous-Based Biological Assay Development

With an estimated water solubility exceeding 32,000 mg/L , this compound is ideally suited for high-concentration stock solutions in aqueous buffers. This property is critical for biophysical assays (e.g., SPR, ITC) and cell-based screens where DMSO concentrations must be minimized to avoid cytotoxicity or off-target effects, a severe limitation of less soluble piperidine analogs.

Process Scale-Up with Low Volatility

The high predicted boiling point of 322°C , compared to 1-acetylpiperidine's 226°C, makes this compound markedly less volatile. This facilitates safer, more contained large-scale reactions, reducing material loss and occupational exposure risks during distillation or high-temperature transformations, which is a key consideration for pilot-plant operations.

Chiral Resolution Feasibility Studies

Procurement of the racemic mixture allows researchers to develop and optimize chiral separation methods (e.g., chiral HPLC, diastereomeric salt resolution) in-house. This is a cost-effective first step before committing to expensive single-enantiomer building blocks, providing the flexibility to switch to the pure (S)- or (R)-enantiomer only once a successful resolution protocol is validated and the biological activity of the individual stereoisomers is confirmed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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